3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a piperidine ring and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of both piperidine and thiadiazole moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds that contain piperidine or thiadiazole moieties:
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring but differ in their functional groups and overall structure.
Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazole-5-thiol and 1,2,4-thiadiazole-3-amine share the thiadiazole ring but have different substituents at various positions.
The uniqueness of this compound lies in the combination of both piperidine and thiadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4S |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-piperidin-4-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H12N4S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H2,8,10,11) |
InChI Key |
QOBZDMFSBLOPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NSC(=N2)N |
Origin of Product |
United States |
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